molecular formula C20H40N2O7 B2784955 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester CAS No. 320635-20-9

6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester

Cat. No.: B2784955
CAS No.: 320635-20-9
M. Wt: 420.547
InChI Key: SLEOLGDRIBNQDV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate is a complex organic compound with the molecular formula C15H32N2O5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a series of ethylene glycol derivatives. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester is used as a building block for synthesizing more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a protective group in peptide synthesis, allowing for selective deprotection and modification of specific amino acids .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of prodrugs and drug delivery systems, enhancing the stability and bioavailability of active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers, providing enhanced properties such as stability and durability .

Mechanism of Action

The mechanism of action of 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a protective group, preventing unwanted reactions and allowing for selective modifications. The compound’s stability and reactivity are key factors in its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate is unique due to its complex structure and versatility in various chemical reactions. Its ability to act as a protective group in peptide synthesis and its applications in drug development set it apart from simpler compounds .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O7/c1-19(2,3)28-17(23)21-9-7-11-25-13-15-27-16-14-26-12-8-10-22-18(24)29-20(4,5)6/h7-16H2,1-6H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEOLGDRIBNQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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